3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by the presence of a difluoromethyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3-methylpyrazole.
Introduction of the Nitro Group: Nitration of 3-methylpyrazole can be achieved using a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of 3-methyl-4-nitropyrazole.
Butanoic Acid Substitution: The final step involves the substitution of the pyrazole derivative with butanoic acid. This can be done through a nucleophilic substitution reaction using butanoic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The difluoromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, due to the electron-withdrawing effects of the nitro group.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
Reduction of Nitro Group: 3-[5-(Difluoromethyl)-3-methyl-4-aminopyrazol-1-yl]butanoic acid.
Reduction of Difluoromethyl Group: 3-[5-(Methyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid.
Electrophilic Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and nitro groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as pharmaceutical agents. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the difluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitropyrazole: Lacks the difluoromethyl and butanoic acid groups, making it less lipophilic and potentially less bioavailable.
3-[5-(Trifluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid: Similar structure but with a trifluoromethyl group, which may have different electronic and steric effects compared to the difluoromethyl group.
3-[5-(Difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid:
Uniqueness
The presence of both difluoromethyl and nitro groups in 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid makes it unique. These groups confer distinct electronic properties and reactivity, making the compound valuable for various scientific and industrial applications.
Properties
IUPAC Name |
3-[5-(difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4/c1-4(3-6(15)16)13-8(9(10)11)7(14(17)18)5(2)12-13/h4,9H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHORHUADWAMBRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(F)F)C(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.